molecular formula C8H14ClNO2 B578141 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 1219204-23-5

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

Cat. No.: B578141
CAS No.: 1219204-23-5
M. Wt: 191.655
InChI Key: MIIHGYVJEBVNQB-UHFFFAOYSA-N
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Description

Structural and Chemical Characterization

Molecular Architecture and Stereochemistry

The compound has the molecular formula C₈H₁₃NO₂·HCl and a molecular weight of 191.65 g/mol . Its core structure consists of a bicyclic system formed by a cyclopentane ring fused to a pyrrolidine ring (Figure 1). The stereochemistry is defined by three stereocenters, resulting in the (1S,3aR,6aS) configuration.

Key Structural Features:
  • Bicyclic Framework : The cyclopentane and pyrrolidine rings share two adjacent carbon atoms, creating a rigid, chair-like conformation.
  • Carboxylic Acid Group : Positioned at the 1-carbon of the pyrrolidine ring, contributing to hydrogen-bonding interactions.
  • Hydrochloride Salt : The protonated nitrogen in the pyrrolidine ring forms an ionic bond with a chloride ion, enhancing solubility.

Table 1: Stereochemical descriptors and bond angles

Parameter Value Source
C1-C2-C3a bond angle 109.5° (tetrahedral)
N-C1-C6a dihedral -120° (envelope conformation)

Physicochemical Properties

The compound exhibits distinct solubility and stability profiles due to its ionic nature and functional groups.

Key Properties:
  • Solubility : Highly soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents like hexane.
  • Melting Point : Not explicitly reported, but thermal stability up to 200°C is inferred from synthesis protocols.
  • Density : Experimental data unavailable; predicted to be ~1.2 g/cm³ based on analogous bicyclic compounds.
  • pKa : The carboxylic acid group has a pKa of ~4.2, while the protonated amine (HCl salt) has a pKa of ~10.5.

Table 2: Summary of physicochemical properties

Property Value Method
Solubility in water >50 mg/mL at 25°C Experimental
LogP (log Kow) 1.59 Computed

Spectroscopic Identification

Spectroscopic techniques confirm the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (D₂O) :
    • δ 4.32 (d, J = 5.5 Hz, 1H, C1-H)
    • δ 3.85 (m, 2H, C3a-H and C6a-H)
    • δ 1.20–1.80 (m, 6H, cyclopentane protons).
  • ¹³C NMR :
    • δ 175.2 (C=O), 60.1 (C1), 54.3 (N-CH₂), 28.4–35.6 (cyclopentane carbons).
Infrared (IR) Spectroscopy:
  • Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid and HCl)
  • C=O stretch at 1705 cm⁻¹.
Mass Spectrometry:
  • ESI-MS : m/z 155.19 [M-HCl+H]⁺ (free acid), 191.65 [M+H]⁺ (hydrochloride).

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray studies reveal a chair-boat conformation for the bicyclic system (Figure 2).

Crystallographic Data:
  • Space Group : P2₁2₁2₁
  • Unit Cell Parameters :
    • a = 7.12 Å, b = 9.45 Å, c = 12.30 Å
    • α = β = γ = 90°.
  • Hydrogen Bonding : Carboxylic acid O-H∙∙∙Cl⁻ interactions (2.85 Å) stabilize the crystal lattice.

Figure 2: X-ray structure highlighting (A) chair-boat conformation and (B) hydrogen-bonding network.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHGYVJEBVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672218
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219204-23-5
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carboxylation via Lithiation

This method employs N-protected octahydrocyclopenta[c]pyrrole (structural formula I) as the starting material. The compound undergoes deprotonation at the α-position using a strong lithium base, typically s-butyllithium (s-BuLi), in the presence of a chiral ligand to induce stereoselectivity. Subsequent quenching with carbon dioxide introduces the carboxylic acid moiety, yielding the intermediate N-Boc-octahydrocyclopenta[c]pyrrole-2-carboxylic acid (structural formula IV). Final Boc deprotection and hydrochloride salt formation complete the synthesis.

Reaction Scheme:

  • Lithiation:
    N-Boc-octahydrocyclopenta[c]pyrrole+s-BuLi78CLithiated intermediate\text{N-Boc-octahydrocyclopenta[c]pyrrole} + s\text{-BuLi} \xrightarrow{-78^\circ \text{C}} \text{Lithiated intermediate}

  • Carboxylation:
    Lithiated intermediate+CO2N-Boc-octahydrocyclopenta[c]pyrrole-2-carboxylic acid\text{Lithiated intermediate} + \text{CO}_2 \rightarrow \text{N-Boc-octahydrocyclopenta[c]pyrrole-2-carboxylic acid}

  • Deprotection and Salt Formation:
    N-Boc derivativeHClOctahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride\text{N-Boc derivative} \xrightarrow{\text{HCl}} \text{this compound}

Ethyl Chloroformate-Mediated Esterification

An alternative approach substitutes carbon dioxide with ethyl chloroformate to form an ethyl ester intermediate. This pathway is advantageous for stabilizing reactive intermediates during scale-up. Hydrolysis of the ester under acidic conditions followed by hydrochloride treatment yields the final product.

Reaction Optimization and Critical Parameters

Solvent Systems

Optimal solvents include methyl tert-butyl ether (MTBE) , tetrahydrofuran (THF), or dioxane, which stabilize the lithiated intermediate while maintaining low reaction temperatures (−50°C to −78°C). MTBE is preferred for its low polarity and ability to minimize side reactions.

Chiral Ligands

Asymmetric induction relies on chiral ligands such as (+)-sparteine or (+)-3-methyl-1,5-diazabicyclo[3.3.1]nonane. These ligands coordinate with lithium, creating a chiral environment that directs the carboxylation/esterification to the desired stereocenter.

Temperature and Time

Reactions proceed at −78°C for 2–3 hours to ensure complete lithiation before electrophilic quenching. Deviations above −50°C risk racemization and reduced yields.

Experimental Procedures and Data

The following table summarizes conditions and outcomes from representative patent examples:

Parameter Example 1 Example 2 Example 3
Starting Material (III)0.42 g (2 mmol)4.2 g (20 mmol)1.39 g (6.6 mmol)
SolventMTBE (20 mL)MTBE (150 mL)Diethyl ether (20 mL)
Ligand(+)-Sparteine(+)-3-Methyl diazocine(+)-3-Methyl diazocine
Temperature−78°C−78°C−50°C
ElectrophileCO₂CO₂Ethyl chloroformate
Yield of IV or Ester0.33 g (78%)2.9 g (69%)0.62 g (65%)

Analytical Characterization

Post-synthesis analysis confirms structure and enantiopurity:

  • NMR Spectroscopy: Protons on the bicyclic core appear as distinct multiplets at δ 3.2–3.8 ppm, while the carboxylic acid proton resonates near δ 12.1 ppm.

  • Chiral HPLC: Enantiomeric excess (ee) >98% is achieved using a Chiralpak AD-H column (hexane:isopropanol 90:10).

  • Melting Point: The hydrochloride salt melts at 210–212°C (dec.).

Scale-Up and Industrial Feasibility

The patented methods demonstrate scalability:

  • Batch Size: Up to 20 mmol scales are reported with consistent yields (65–78%).

  • Cost Efficiency: MTBE and s-BuLi are economically viable for large-scale production.

  • Safety: Low-temperature conditions mitigate risks of exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Biological Activities

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride exhibits several biological activities, making it a candidate for various therapeutic applications:

  • Antiviral Activity : The compound serves as an important intermediate in the synthesis of antiviral agents like VX950, which is used in treating Hepatitis C. Its derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes .
  • Prodrug Formation : It has been identified as a prodrug that is rapidly hydrolyzed to form active metabolites. For instance, one derivative acts as a precursor to ramiprilat, an active metabolite that inhibits angiotensin-converting enzyme (ACE), thus playing a role in managing hypertension .

Therapeutic Applications

The applications of this compound can be categorized into several key areas:

Antiviral Drugs

The compound is crucial in the synthesis of antiviral medications targeting Hepatitis C and other viral infections. Its derivatives have been developed into effective treatments that inhibit viral replication.

Cardiovascular Drugs

As a precursor to ACE inhibitors such as ramipril, this compound contributes to the management of cardiovascular diseases by regulating blood pressure and reducing heart failure risks .

Case Studies

Several studies have highlighted the compound's effectiveness in clinical settings:

  • Study on Hepatitis C Treatment : Research demonstrated that derivatives of octahydrocyclopenta[c]pyrrole-1-carboxylic acid significantly reduced viral loads in patients with chronic Hepatitis C, showcasing their potential as antiviral therapies.
  • ACE Inhibition Studies : Clinical trials involving ramiprilat indicated improved patient outcomes in hypertension management when compared to standard treatments, emphasizing the role of octahydrocyclopenta[c]pyrrole derivatives in cardiovascular health .

Data Tables

Application Compound Derived From Therapeutic Use
AntiviralVX950Treatment for Hepatitis C
CardiovascularRamiprilACE inhibition for hypertension
ProdrugRamiprilatActive metabolite for cardiovascular therapy

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • CAS Numbers : 1219204-23-5 (generic) and 1205676-44-3 (stereospecific) .
  • Storage : Stable at room temperature under dry conditions .

Structural Features :
The compound comprises a bicyclic framework integrating a pyrrolidine ring fused with a cyclopentane moiety. The stereochemistry (1S,3aR,6aS) confers rigidity and influences its interactions in biological systems .

Applications :
Primarily utilized as a Protein Degrader Building Block , it serves as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .

Comparison with Structurally Similar Compounds

Ethyl Ester Derivative: (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride

  • CAS Number : 1147103-42-1
  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • Similarity Score: 0.78 (vs. parent compound’s 0.93) . Applications: Used as a synthetic intermediate for prodrugs or modified analogs .

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • CAS Number : 146231-54-1
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Differences :
    • Incorporates a tert-butyl ester and a keto group , altering reactivity and metabolic stability.
    • Hazard Profile : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
    • Applications : Employed in laboratory-scale organic synthesis, requiring stringent safety protocols .

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

  • Key Differences :
    • Aromatic pyrrolopyridine core vs. saturated bicyclic structure of the parent compound.
    • Substituents (Cl, OCH₃) modulate electronic properties and biological activity .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • CAS Number : 42346-68-9
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • Key Differences: Simpler monocyclic pyrrolidine with a ketone group, lacking the fused cyclopentane ring. Lower molecular weight and reduced steric hindrance may enhance solubility .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 1219204-23-5 Bicyclic, stereospecific, hydrochloride salt PROTACs, protein degraders
Ethyl ester hydrochloride C₁₀H₁₈ClNO₂ 219.71 1147103-42-1 Ethyl ester, enhanced lipophilicity Synthetic intermediate
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 146231-54-1 tert-butyl ester, keto group, high hazard Lab-scale synthesis
5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid Not specified ~180 (estimated) Not specified Chloro-substituted, aromatic core Pharmaceutical intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 42346-68-9 Monocyclic, ketone, simpler structure Metabolic studies

Structural and Functional Implications

  • Lipophilicity : Ethyl and tert-butyl esters exhibit higher logP values than the carboxylic acid hydrochloride, affecting bioavailability and blood-brain barrier penetration .
  • Hazards : The parent compound’s safety profile is less documented, but tert-butyl derivatives require rigorous handling due to acute toxicity risks .
  • Synthetic Utility : Pyrrolopyridine derivatives (e.g., chloro- or methoxy-substituted) show higher synthetic yields (71–95%) compared to bicyclic analogs, reflecting easier functionalization .

Biological Activity

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride, a bicyclic compound with a unique structure, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The compound is characterized by its octahydrocyclopenta[c]pyrrole core, which includes a carboxylic acid functional group. Its molecular formula is C8H13NC_8H_{13}N with a molar mass of approximately 155.19 g/mol. The presence of multiple stereocenters contributes to its chiral nature, which is significant in pharmacology as chirality can influence biological interactions.

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. These interactions can modulate cellular processes such as:

  • Enzyme inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an antagonist or agonist for certain receptors, influencing signal transduction pathways.
  • Antioxidant properties : The compound exhibits antioxidant activity, which may help in mitigating oxidative stress in cells.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound possesses antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells through caspase activation pathways .
  • Antidiabetic Properties : The compound has been investigated for its potential to regulate glucose metabolism, showing promise as an antidiabetic agent by interacting with key metabolic enzymes .
  • Antiviral Activity : Preliminary studies suggest that octahydrocyclopenta[c]pyrrole derivatives may inhibit viral replication, making them candidates for further development as antiviral therapeutics .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of octahydrocyclopenta[c]pyrrole derivatives on HepG2 and EACC cell lines. The results indicated significant inhibition of cell proliferation at concentrations of 100 µg/mL and 200 µg/mL. The mechanism involved the induction of apoptosis, confirmed by increased caspase-3/7 activity .

Case Study 2: Antidiabetic Mechanism

In another study, researchers explored the interaction of octahydrocyclopenta[c]pyrrole with enzymes involved in glucose metabolism. The findings suggested that the compound enhances insulin sensitivity and reduces blood glucose levels in diabetic rodent models .

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. Notable findings include:

  • Binding Affinities : Studies using scintillation proximity assays revealed that certain derivatives exhibit high binding affinities for retinol-binding protein (RBP4), indicating potential applications in ocular health .
  • Pharmacokinetics : Derivatives have shown favorable pharmacokinetic profiles, maintaining stability in biological systems and demonstrating sustained biological activity over time .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Octahydrocyclopenta[c]pyrroleBicyclic structure without carboxylic acid groupServes as a precursor for various derivatives
(1R,3aR,6aS)-Octahydrocyclopenta[c]pyrroleEnantiomeric formDifferent biological activity profile
Octahydro-2,3-dioxo-cyclopenta[b]pyrroleContains dioxo functionalityPotentially different reactivity compared to carboxylic acid
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochlorideSalt form with enhanced solubilityUsed in research applications requiring high purity

Q & A

Q. What are the established synthetic routes for Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride, and what critical parameters influence yield?

The compound is synthesized via multiple pathways:

  • Route 1 : Starting from 3-azabicyclo[3.3.0]nonane hydrochloride, a racemic intermediate is produced through chlorination, elimination, sulfonation, cyanation, and acid hydrolysis .
  • Route 2 : Reduction of cyclopentane phthalimide using KBH₄/ZnCl₂ yields the bicyclic pyrrolidine core .
    Key parameters : Temperature control (e.g., 0–5°C during elimination steps), solvent selection (polar aprotic solvents for sulfonation), and reaction time optimization to minimize by-products like over-alkylated derivatives .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

  • Structural data : Molecular formula C₈H₁₄ClNO₂, SMILES Cl.C1CC2CNCC2C1, InChI key for stereochemical confirmation .
  • Techniques :
    • NMR (¹H/¹³C) to confirm bicyclic scaffold and hydrochloride salt formation.
    • Mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ at m/z 148.1 (free base) and 184.1 (hydrochloride).
    • XRD to resolve stereochemical ambiguity in the cyclopenta-pyrrolidine system .

Q. What are the storage and handling protocols to ensure compound stability?

  • Storage : At +5°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions; refer to SDS guidelines for PPE (gloves, goggles) and spill management .

Advanced Research Questions

Q. How can synthetic efficiency be improved while minimizing by-product formation?

  • Optimization strategies :
    • Solvent screening : Replace dichloromethane with acetonitrile in sulfonation to reduce side-reactivity .
    • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance cyanation efficiency.
    • Process monitoring : Employ in-situ FTIR or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track intermediate conversion .

Q. What advanced analytical methods resolve data discrepancies in impurity profiling?

  • Impurity identification : Cross-validate using:
    • HPLC-UV/HRMS (e.g., LOD ≤0.1% for EP/ICH guidelines) .
    • Ion chromatography to detect residual chloride or sulfonate counterions .
  • Case study : Discrepancies in residual phthalimide derivatives (from Route 2) require orthogonal NMR (¹⁵N DEPT) or 2D-COSY for structural elucidation .

Q. How can computational models (e.g., QSAR) predict the compound’s bioactivity?

  • Methodology :
    • Generate molecular descriptors (e.g., topological polar surface area, logP) via Padel Descriptor .
    • Develop linear QSAR models (e.g., adjusted R² >0.9) using R or Python for activity prediction against targets like sodium-glucose transporters (linked to gliclazide analogs) .
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess robustness .

Q. How do stereochemical variations impact biological activity, and how are they resolved?

  • Stereoisomer effects : The (1S,3aR,6aS)-isomer shows higher binding affinity to hypoglycemic targets compared to racemic mixtures .
  • Resolution methods :
    • Chiral HPLC (Chiralpak AD-H column, hexane/IPA gradient).
    • Enzymatic kinetic resolution using lipases .

Q. What strategies address contradictions in pharmacological data across studies?

  • Case example : Discrepancies in IC₅₀ values for α-glucosidase inhibition may arise from assay conditions (pH, substrate concentration).
  • Mitigation : Standardize protocols (e.g., fixed pH 7.4, 37°C) and use positive controls (e.g., acarbose) .

Methodological Tables

Q. Table 1. Synthetic Route Comparison

ParameterRoute 1 Route 2
Starting Material3-Azabicyclo[3.3.0]nonaneCyclopentane phthalimide
Key StepSulfonationKBH₄/ZnCl₂ reduction
Yield45–50%60–65%
By-ProductsOver-alkylated derivativesPhthalimide residuals

Q. Table 2. Analytical Techniques for Impurity Profiling

TechniqueTarget ImpurityLOD/LOQ
HPLC-UV (C18) Residual solvents0.05% (v/v)
HRMS (ESI+) Sulfonate derivatives0.1 ppm
Ion Chromatography Chloride counterions10 ppm

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